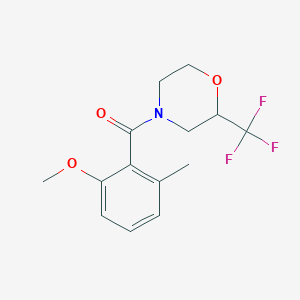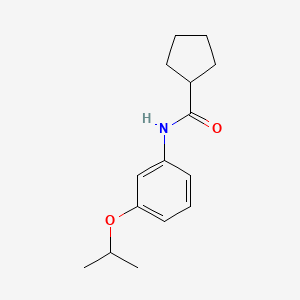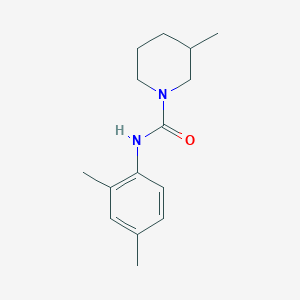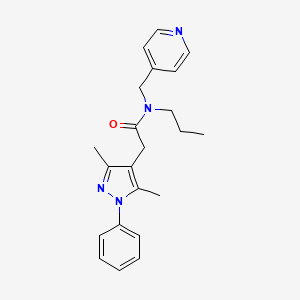
4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity among recreational drug users in recent years. This compound has been identified in various herbal blends and is sold as a legal alternative to marijuana. However, due to its high potency and potential health risks, MMB-FUBINACA has been classified as a Schedule I controlled substance in the United States.
作用機序
4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine acts as a potent agonist of the CB1 and CB2 receptors, which are located in the brain and immune system, respectively. Activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the euphoric effects of cannabinoids. This compound also has a high binding affinity for the receptors, which makes it more potent than natural cannabinoids such as THC.
Biochemical and Physiological Effects:
The use of this compound has been associated with a range of adverse effects, including cardiovascular complications, respiratory depression, and acute kidney injury. These effects are thought to be due to the high potency of the compound and its ability to bind to the CB1 and CB2 receptors. This compound has also been shown to induce oxidative stress and inflammation in animal models, which may contribute to its toxic effects.
実験室実験の利点と制限
4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. This makes it useful for studying the effects of synthetic cannabinoids on the endocannabinoid system. However, the high toxicity and potential health risks associated with this compound limit its use in animal models and clinical studies.
将来の方向性
Future research on 4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine should focus on the development of safer and more selective synthetic cannabinoids for use as research tools. This may involve the modification of the chemical structure of this compound to reduce its toxicity and improve its selectivity for the CB1 and CB2 receptors. Additionally, studies should be conducted to investigate the long-term effects of synthetic cannabinoids on the brain and immune system, as well as their potential for addiction and abuse.
合成法
The synthesis of 4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine involves the reaction of 4-(2-methoxy-6-methylbenzoyl) chloride with 2-(trifluoromethyl)morpholine in the presence of a base such as potassium carbonate. The resulting product is purified by column chromatography to obtain the final compound.
科学的研究の応用
4-(2-methoxy-6-methylbenzoyl)-2-(trifluoromethyl)morpholine has been used as a research tool to investigate the effects of synthetic cannabinoids on the endocannabinoid system. Studies have shown that this compound has a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. This compound has also been used to study the pharmacokinetics and metabolism of synthetic cannabinoids in animal models.
特性
IUPAC Name |
(2-methoxy-6-methylphenyl)-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c1-9-4-3-5-10(20-2)12(9)13(19)18-6-7-21-11(8-18)14(15,16)17/h3-5,11H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVHTHPTOZUVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(=O)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[2-(2-methoxyphenyl)ethyl]-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5427166.png)

![N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5427177.png)

![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}acetamide](/img/structure/B5427203.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5427207.png)
![1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-4-(hydroxymethyl)piperidin-4-ol](/img/structure/B5427213.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-chlorobenzoyl)amino]acrylate](/img/structure/B5427214.png)

![6-[2-(3,4-dimethoxyphenyl)ethyl]-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5427234.png)
![N-[4-(acetylamino)-3-methylphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5427242.png)

![6-{[4-(cyclopropylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one](/img/structure/B5427255.png)